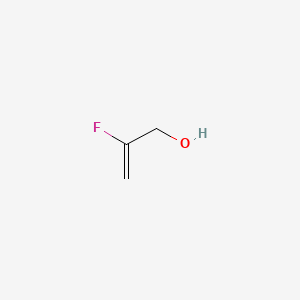

2-Fluoro-2-propen-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoroprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO/c1-3(4)2-5/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIHLEMBJXRLEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205308 | |

| Record name | 2-Fluoro-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5675-31-0 | |

| Record name | 2-Propen-1-ol, 2-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5675-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-2-propen-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005675310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoroallyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUORO-2-PROPEN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF81WO4HV7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Fluorinated Allylic Alcohol

An In-depth Technical Guide to 2-Fluoro-2-propen-1-ol: Synthesis, Properties, and Applications

This compound, a structurally unique molecule, stands at the intersection of allylic alcohol chemistry and organofluorine synthesis. Its constitution, featuring a primary alcohol directly attached to a vinyl fluoride moiety, renders it a highly valuable and versatile building block for researchers in drug development and materials science. The presence of the fluorine atom on the double bond significantly alters the electronic properties and reactivity of the alkene, while the allylic alcohol provides a handle for a vast array of chemical transformations. This guide offers a comprehensive exploration of the synthesis, properties, and reactivity of this compound, providing field-proven insights and detailed protocols for its practical application.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is a prerequisite for its safe and effective use in a research setting.

Key Physical and Chemical Properties

The following table summarizes the essential properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2-fluoroprop-2-en-1-ol | [1] |

| CAS Number | 5675-31-0 | [1] |

| Molecular Formula | C₃H₅FO | [1] |

| Molecular Weight | 76.07 g/mol | [1] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | Data not readily available | |

| Solubility | Expected to be soluble in organic solvents |

Safety and Toxicology

This compound is a hazardous substance that must be handled with extreme caution in a controlled laboratory environment. The GHS classification highlights significant risks.[1]

-

Flammability: Highly flammable liquid and vapor.[1]

-

Toxicity:

The toxicology of fluoroalkenes is a subject of ongoing research, with some members of this class exhibiting significant pulmonary toxicity.[2][3] The potential for hazardous decomposition or polymerization under certain conditions should also be considered. All handling must be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Synthesis Methodologies: Strategic Pathways to a Key Intermediate

The synthesis of this compound and related fluoroallylic alcohols can be approached through several modern synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations.

Photoinduced Decarboxylative Cross-Coupling

A robust and modern approach involves the photoinduced decarboxylative and dehydrogenative cross-coupling of α-fluoroacrylic acids with alcohols. This methodology offers a mild and highly stereoselective route to fluorinated allylic alcohols.[4]

Causality and Rationale: This method leverages the power of photoredox catalysis. The α-fluoroacrylic acid serves as a precursor to a fluorinated vinyl radical upon decarboxylation, which can then couple with a radical generated from an alcohol. This strategy is advantageous because it often proceeds under mild conditions (visible light, room temperature) and can exhibit high stereoselectivity, which is crucial for many applications in medicinal chemistry.[4]

Caption: Photoinduced synthesis of fluoroallylic alcohols.

Reduction of 2-Fluoroacrylic Acid Derivatives

A more traditional and direct pathway involves the reduction of an activated derivative of 2-fluoroacrylic acid, such as an ester. This is a fundamental transformation in organic chemistry.

Causality and Rationale: Esters can be selectively reduced to primary alcohols in the presence of other functional groups, like alkenes, using specific reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful, albeit non-selective, reducing agent. For greater selectivity and safety, sodium borohydride (NaBH₄) in the presence of an activating agent or under specific conditions can be employed.[5] This method's reliability and predictability make it a cornerstone of organic synthesis. The choice of the ester (e.g., methyl or ethyl) can influence reaction kinetics and workup procedures.

Detailed Experimental Protocol: Reduction of Methyl 2-fluoroacrylate

Disclaimer: This protocol is a representative example and must be adapted and optimized with appropriate safety precautions under the supervision of a qualified chemist.

Objective: To synthesize this compound via the reduction of methyl 2-fluoroacrylate.

Materials:

-

Methyl 2-fluoroacrylate

-

Lithium aluminum hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) / Lithium Chloride (LiCl)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen.

-

Reagent Preparation: In the flask, prepare a suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether. Cool the suspension to 0 °C using an ice bath.

-

Addition of Ester: Dissolve methyl 2-fluoroacrylate (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). This procedure is critical to safely decompose excess hydride and precipitate aluminum salts.

-

Workup: Filter the resulting white precipitate through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

-

Extraction & Drying: Transfer the filtrate to a separatory funnel. Wash with brine, separate the organic layer, and dry it over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile intermediate. The reactivity of the alcohol and the fluoroalkene can be addressed selectively.

-

Reactions at the Hydroxyl Group: The primary alcohol can undergo standard transformations such as oxidation to the corresponding aldehyde (2-fluoroacrolein) using mild reagents like pyridinium chlorochromate (PCC), or further to 2-fluoroacrylic acid with stronger oxidants. It can also be converted to esters, ethers, and halides, or serve as a nucleophile in various coupling reactions. The conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, prepares the molecule for nucleophilic substitution reactions.[6]

-

Reactions at the Fluoroalkene: The electron-withdrawing fluorine atom deactivates the double bond towards electrophilic addition compared to its non-fluorinated analog, allyl alcohol.[7] However, it can still participate in reactions such as catalytic hydrogenation to yield 2-fluoropropan-1-ol, radical additions, and cycloadditions. It is also a monomer that can be used to synthesize novel fluorinated polymers.

Caption: Key reactions of this compound.

Conclusion

This compound is more than just a chemical curiosity; it is a potent synthetic tool. Its preparation, while requiring careful handling, is achievable through modern and classical synthetic methods. The unique reactivity imparted by its vicinal fluoroalkene and alcohol functionalities provides a gateway to a wide range of novel molecules. For researchers in medicinal chemistry, the incorporation of this motif can lead to compounds with enhanced metabolic stability and unique binding properties. In materials science, it serves as a valuable monomer for the development of advanced fluoropolymers. As synthetic methodologies continue to evolve, the accessibility and application of this compound are poised to expand, solidifying its role as a key building block in contemporary chemical science.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79757, this compound. Retrieved from [Link].

-

Organic Chemistry Frontiers (RSC Publishing). Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13278457, 2-Fluoropropan-1-ol. Retrieved from [Link].

-

ResearchGate. Secondary fluoroalkyl alcohol synthesis with fluorinated organosilicon... Retrieved from [Link].

- Google Patents. JP2001240571A - Preparation method of fluoroalcohol.

-

Zapp, J. A. (1962). Toxicology of the fluoroalkenes: review and research needs. Environmental Health Perspectives, 61, 293-297. Retrieved from [Link].

-

Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link].

-

Toxicology Excellence for Risk Assessment (TERA). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. Retrieved from [Link].

-

Cook, E. W. (1973). Toxicology of fluoro-olefins. Nature, 242(5396), 337-338. Retrieved from [Link].

-

Yin, J., Zarkowsky, D. S., Thomas, D. W., Zhao, M. M., & Huffman, M. A. (2004). Direct and convenient conversion of alcohols to fluorides. Organic letters, 6(9), 1465–1468. Retrieved from [Link].

-

Ataman Kimya. 2-PROPEN-1-OL. Retrieved from [Link].

-

Defense Technical Information Center. (1989). Toxicology of Some Fluoro-Organic Compounds. Retrieved from [Link].

-

Medlin, J. W., & Barteau, M. A. (2003). Insight into the partial oxidation of propene: the reactions of 2-propen-1-ol on clean and O-covered Mo(110). Journal of the American Chemical Society, 125(43), 13252–13257. Retrieved from [Link].

-

Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link].

-

SLT. (2025). How 2-propen-1-ol reacts with different reagents in chemical synthesis. Retrieved from [Link].

-

Cheméo. Chemical Properties of 2-Propen-1-ol (CAS 107-18-6). Retrieved from [Link].

-

National Institute of Standards and Technology. 2-Propen-1-ol. In NIST Chemistry WebBook. Retrieved from [Link].

-

National Institute of Standards and Technology. 2-Propen-1-ol. In NIST Chemistry WebBook. Retrieved from [Link].

-

ChemBK. 2-PROPEN-1-OL. Retrieved from [Link].

-

Zaragoza, F. (2020, September 4). Alcohols to Alkyl Fluorides, Part 2: Dialkylaminosulfur Trifluorides [Video]. YouTube. Retrieved from [Link].

- Google Patents. EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.

-

Stack Exchange. (2016, November 2). What happens when prop-2-en-1-ol reacts with concentrated hydrogen bromide. Chemistry Stack Exchange. Retrieved from [Link].

-

LibreTexts. (2024, March 17). 17.6: Reactions of Alcohols. In Chemistry LibreTexts. Retrieved from [Link].

Sources

- 1. This compound | C3H5FO | CID 79757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Toxicology of the fluoroalkenes: review and research needs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicology of fluoro-olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. JP2001240571A - Preparation method of fluoroalcohol - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sltchemicals.com [sltchemicals.com]

An In-Depth Technical Guide to 2-Fluoro-2-propen-1-ol: A Versatile Fluorinated Building Block

For Immediate Release

This technical guide provides a comprehensive overview of 2-Fluoro-2-propen-1-ol, a key fluorinated building block for researchers, scientists, and professionals in drug development. This document details its chemical identity, synthesis, physicochemical properties, reactivity, and applications, with a focus on its role in medicinal chemistry.

Chemical Identity and Properties

IUPAC Name: 2-fluoroprop-2-en-1-ol[1] CAS Number: 5675-31-0[1]

This compound, also known as 2-fluoroallyl alcohol, is a structurally unique molecule that combines the reactivity of an allyl alcohol with the influential properties of a fluorine atom attached to the double bond. This combination makes it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₅FO | [1] |

| Molecular Weight | 76.07 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not explicitly reported, but expected to be higher than its non-fluorinated analog (allyl alcohol, 97 °C) due to increased polarity. | |

| Solubility | Expected to be miscible with water and common organic solvents. | |

| XLogP3 | 0.1 | [1] |

The Strategic Importance of Fluorine in Drug Design

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's acidity, basicity, lipophilicity, metabolic stability, and binding affinity to biological targets. The use of fluorinated building blocks like this compound provides a direct and efficient way to incorporate these beneficial properties into complex molecules.

Synthesis and Handling

Conceptual Synthesis Workflow

A likely synthetic route would start from a commercially available precursor such as 3-chloro-2-fluoroprop-1-ene.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A Generalized Approach

The following is a generalized, illustrative protocol based on common organic synthesis techniques for the conversion of an allyl halide to an allyl alcohol. Note: This protocol is for informational purposes and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Acetate Formation: 3-chloro-2-fluoroprop-1-ene is reacted with a source of acetate, such as sodium acetate or potassium acetate, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone. The reaction mixture is typically heated to facilitate the SN2 reaction, replacing the chlorine atom with an acetate group to form 2-fluoroallyl acetate.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude 2-fluoroallyl acetate.

-

Hydrolysis: The crude 2-fluoroallyl acetate is then subjected to hydrolysis. This can be achieved under either acidic conditions (e.g., using a dilute mineral acid like HCl) or basic conditions (e.g., using an aqueous solution of sodium hydroxide or potassium carbonate) in a solvent such as methanol or ethanol.

-

Final Purification: Following hydrolysis, the this compound is isolated by extraction and purified, typically by distillation, to yield the final product.

Safety and Handling

This compound is expected to be a flammable liquid and toxic if swallowed or in contact with skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Reactivity and Synthetic Utility

The reactivity of this compound is characterized by the interplay between the nucleophilic hydroxyl group and the electrophilic, fluorinated double bond. This dual functionality makes it a versatile building block for a variety of chemical transformations.

Reactions at the Hydroxyl Group

The hydroxyl group can undergo typical alcohol reactions, such as:

-

Oxidation: To form 2-fluoro-2-propenal or 2-fluoro-2-propenoic acid, depending on the oxidizing agent used.

-

Esterification and Etherification: To introduce the 2-fluoroallyl moiety into other molecules.

Reactions Involving the Fluorinated Alkene

The electron-withdrawing nature of the fluorine atom influences the reactivity of the double bond. A notable application is its use in the synthesis of fluorinated analogs of organosulfur compounds found in garlic.[2][3][4] In these syntheses, the 2-fluoroallyl group is introduced, and subsequent reactions can lead to interesting and biologically active molecules.[2][3][4]

One of the key reactive intermediates that can be generated from derivatives of this compound is 2-fluorothioacrolein. This highly reactive heterodiene can undergo Diels-Alder reactions, providing a pathway to synthesize novel fluorine-containing heterocyclic compounds.[2][3]

Caption: Reaction pathway involving 2-fluorothioacrolein.

Applications in Drug Development and Medicinal Chemistry

The unique structural features of this compound make it an attractive building block for the synthesis of novel pharmaceutical candidates. Its ability to introduce a fluorinated three-carbon unit can be leveraged to modulate the properties of a lead compound.

-

Bioisosteric Replacement: The 2-fluoroallyl group can serve as a bioisostere for other chemical groups, potentially improving metabolic stability or altering binding interactions.

-

Introduction of a Reactive Handle: The allyl alcohol functionality provides a point for further chemical modification, allowing for the attachment of the fluorinated fragment to a larger molecular scaffold.

-

Synthesis of Biologically Active Analogs: As demonstrated with the fluorinated garlic compounds, this compound can be used to synthesize analogs of natural products with potentially enhanced biological activity.[5] For instance, difluoroallicin, derived from this chemistry, has shown anti-angiogenesis and antithrombotic properties.[5][6]

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | - A broad singlet for the hydroxyl proton (-OH).- A doublet for the methylene protons (-CH₂-), likely showing coupling to the fluorine atom.- Two distinct signals for the terminal vinyl protons (=CH₂), each showing coupling to each other and to the fluorine atom. |

| ¹³C NMR | - A signal for the methylene carbon (-CH₂OH).- A signal for the fluorinated vinyl carbon (=CF-), which will show a large one-bond carbon-fluorine coupling constant.- A signal for the terminal vinyl carbon (=CH₂). |

| ¹⁹F NMR | - A single signal, likely a multiplet due to coupling with the neighboring protons. |

| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch.- C-H stretching absorptions for the sp² and sp³ hybridized carbons.- A C=C stretching absorption around 1650-1700 cm⁻¹.- A strong C-F stretching absorption in the fingerprint region, typically around 1000-1200 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 76. |

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its unique combination of an allyl alcohol and a vinyl fluoride offers multiple avenues for chemical modification and the introduction of fluorine into complex molecules. Further exploration of its synthesis and reactivity is warranted to fully unlock its potential in the development of novel therapeutics and other advanced materials.

References

-

RETRACTED: Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis, Chemistry and Anti-Angiogenesis and Antithrombotic Studies. (2017). Molecules, 22(12), 2093. [Link]

-

Block, E., et al. (2020). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Molecules, 25(13), 2841. [Link]

-

Block, E., et al. (2020). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. ResearchGate. [Link]

-

Block, E., et al. (2020). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. MDPI. [Link]

-

RETRACTED: Fluorinated Analog NMR s of Organosulfur Compounds from Garlic (Allium sativum): Synthesis, Chemistry and Anti-Angiogenesis and Antithrombotic Studies. (2017). PubMed. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79757, this compound. Retrieved January 18, 2026 from [Link].

Sources

- 1. This compound | C3H5FO | CID 79757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry [mdpi.com]

- 5. RETRACTED: Fluorinated Analog NMR s of Organosulfur Compounds from Garlic (Allium sativum): Synthesis, Chemistry and Anti-Angiogenesis and Antithrombotic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Fluoro-2-propen-1-ol: A Versatile Fluorinated Building Block for Drug Discovery

This guide provides a comprehensive technical overview of 2-Fluoro-2-propen-1-ol, a key fluorinated building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and its strategic importance in medicinal chemistry, moving beyond a simple data sheet to explain the causal relationships that underpin its utility.

Core Molecular Attributes of this compound

This compound is a structurally simple yet chemically significant molecule. The presence of both a reactive allyl alcohol moiety and a fluorine atom on the double bond imparts unique properties that are highly sought after in the synthesis of complex pharmaceutical agents.

| Property | Value | Source |

| Molecular Formula | C₃H₅FO | [1] |

| Molecular Weight | 76.07 g/mol | [1] |

| IUPAC Name | 2-fluoroprop-2-en-1-ol | [1] |

| CAS Number | 5675-31-0 | [1] |

| Synonyms | 2-Fluoroallyl alcohol | [1] |

The Strategic Importance of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to enhance its pharmacological profile. Understanding these principles is key to appreciating the value of building blocks like this compound.

Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, which in turn can improve oral bioavailability.[2] Furthermore, replacing a hydrogen atom with fluorine can block sites of metabolic degradation, thereby increasing the drug's half-life.[3][4] The strategic placement of fluorine can also lead to more potent and selective binding to target proteins by altering the molecule's conformation and electronic distribution.[3]

Caption: The multifaceted role of fluorine in optimizing key drug properties.

Synthesis of this compound

While several methods exist for the fluorination of allylic alcohols, a common and effective approach involves the use of a deoxofluorinating agent such as (diethylamino)sulfur trifluoride (DAST). This section outlines a plausible, representative protocol for such a synthesis.

Plausible Synthesis Workflow

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available propargyl alcohol. The first step would be a reduction to the corresponding cis-allylic alcohol, followed by a deoxofluorination reaction. A more direct, albeit potentially less selective, approach could involve the direct fluorination of an appropriate precursor.

Caption: A representative synthetic workflow for this compound.

Experimental Protocol: Deoxofluorination of an Allylic Alcohol Precursor

This protocol is a representative procedure adapted from general methods for the fluorination of alcohols using DAST.[5] Caution: DAST is a hazardous reagent and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

-

Allylic alcohol precursor (1 equivalent)

-

(Diethylamino)sulfur trifluoride (DAST) (1.2 equivalents)

-

Dichloromethane (DCM), anhydrous (20 volumes)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen atmosphere

Procedure:

-

Dissolve the allylic alcohol precursor (1 eq.) in anhydrous dichloromethane (20 vol) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.2 eq.) dropwise to the stirred solution via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding a saturated solution of NaHCO₃ at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 10 volumes).

-

Combine the organic layers and wash successively with water (2 x 10 volumes) and brine (1 x 5 volumes).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different proton environments. The presence of fluorine will introduce complex splitting patterns (coupling).

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| -OH | 1.5 - 3.0 | Broad singlet | Chemical shift is concentration and solvent dependent. |

| -CH₂- | ~4.2 | Doublet of doublets (dd) | Coupled to the vinyl protons and the fluorine atom. |

| =CH₂ | 4.5 - 5.5 | Two separate multiplets | The two vinyl protons are diastereotopic and will have different chemical shifts and complex coupling to each other and the fluorine atom. |

¹³C NMR Spectroscopy

The carbon NMR will be characterized by the influence of the electronegative oxygen and fluorine atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH₂- | 60 - 70 | Shifted downfield by the adjacent oxygen. |

| =C-F | 145 - 160 | Significantly deshielded by the directly attached fluorine atom and will appear as a doublet due to C-F coupling. |

| =CH₂ | 90 - 105 | Shielded relative to the fluorinated carbon. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the hydroxyl and alkene functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Appearance |

| O-H (alcohol) | 3200 - 3600 | Broad, strong |

| C-H (sp²) | 3010 - 3100 | Medium |

| C=C (alkene) | 1640 - 1680 | Medium, sharp |

| C-F | 1000 - 1400 | Strong |

| C-O | 1000 - 1260 | Strong |

Reactivity and Applications in Synthesis

This compound is a bifunctional molecule, and its reactivity is dominated by the alkene and primary alcohol groups. The fluorine atom modulates the reactivity of the double bond.

-

Alcohol Reactions: The primary alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.

-

Alkene Reactions: The double bond can participate in addition reactions (e.g., hydrogenation, halogenation), epoxidation, and polymerization. The electron-withdrawing nature of the fluorine atom will influence the regioselectivity of these additions.

-

Allylic Substitution: The allylic position can be susceptible to substitution reactions.

Its utility in drug discovery lies in its ability to be incorporated into larger molecules, introducing a fluorinated vinyl group which can serve as a stable bioisostere for other chemical groups or as a reactive handle for further chemical modifications.

Safety and Handling

This compound is classified as a hazardous substance. It is expected to be a flammable liquid and is toxic if swallowed or in contact with skin.[1]

-

Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique combination of a reactive allylic alcohol and a strategically placed fluorine atom provides medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective application in research and development.

References

-

Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Pearson. The 1H NMR spectrum of 2-propen-1-ol is shown here. Indicate the.... Available at: [Link]

-

NIST. 2-Propen-1-ol. Available at: [Link]

-

NIST. 2-Propen-1-ol. Available at: [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of propan-2-ol. Available at: [Link]

-

Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. Available at: [Link]

- Morgenthaler, M., et al. (2007). Fluorine in Drug Development. Journal of Medicinal Chemistry.

- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

NIST. 2-Propen-1-ol. Available at: [Link]

- Organic Syntheses. [-Tricyclo[3.3.1.1 3,7 ]decane, 1-fluoro-. Available at: http://www.orgsyn.org/demo.aspx?prep=CV6P0621

-

PLOS One. Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others. Available at: [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Available at: [Link]

- Journal of Molecular Spectroscopy. (2001).

-

Fluorine Notes. (2019). December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment". Available at: [Link]

-

Purdue University. Fluoroorganic Chemistry - Ramachandran Research Group. Available at: [Link]

-

PubMed. (2015). 2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors. Available at: [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. Available at: [Link]

- Journal of Medicinal Chemistry. (1995). Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues.

-

Scientific Reports. (2019). Systematic evaluation of 2′-Fluoro modified chimeric antisense oligonucleotide-mediated exon skipping in vitro. Available at: [Link]

-

ResearchGate. (2019). (PDF) Systematic evaluation of 2′-Fluoro modified chimeric antisense oligonucleotide-mediated exon skipping in vitro. Available at: [Link]

-

ResearchGate. 13 C-NMR data of selected carbons (in ppm.) of a number of α-Ferrocenylalkyl carbocations in Trifluoracetic acid medium at ambient temperature. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solved The 'H NMR spectrum of 2-propen-1-ol is shown here. | Chegg.com [chegg.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others | PLOS One [journals.plos.org]

- 5. organic-synthesis.com [organic-synthesis.com]

A Spectroscopic Guide to 2-Fluoro-2-propen-1-ol: Structure Elucidation and Data Interpretation

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Fluoro-2-propen-1-ol (CH₂=CFCH₂OH). While experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous compounds and first principles of spectroscopy to present a detailed predicted analysis. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with interpretations and methodologies for data acquisition.

Introduction

This compound is a unique molecule that incorporates three important functional groups: a terminal alkene, a vinylic fluoride, and a primary alcohol. This combination makes it an interesting building block in synthetic organic chemistry, potentially imparting unique reactivity and biological properties to larger molecules. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purification, and the characterization of its reaction products. This guide will delve into the predicted spectroscopic signature of this compound, providing a foundational understanding for researchers working with this and similar fluorinated allylic alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be necessary for a complete assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the methylene protons (CH₂), the vinyl protons (=CH₂), and the hydroxyl proton (OH). The presence of the fluorine atom will introduce complex splitting patterns due to ¹H-¹⁹F coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₂- | ~4.2 | Doublet of triplets (dt) | ³J(H-H) ≈ 5-7, ³J(H-F) ≈ 20-25 |

| =CH₂ | ~4.5 - 5.0 | Two doublets of doublets (dd) | ²J(H-H) ≈ 2-3, ³J(H-F) ≈ 3-5 (cis), ⁴J(H-F) ≈ 1-2 (trans) |

| -OH | Variable (typically 1-5) | Singlet (broad) | N/A |

Causality Behind the Predictions:

-

-CH₂- Protons: These protons are adjacent to both the oxygen atom and the fluorinated double bond. The deshielding effect of the electronegative oxygen and the double bond will shift this signal downfield to around 4.2 ppm. The protons will be split into a triplet by the adjacent vinyl protons and further split into a doublet by the fluorine atom through a three-bond coupling (³J(H-F)).

-

=CH₂ Protons: These geminal protons are diastereotopic due to the adjacent stereocenter at the fluorine-bearing carbon. They will therefore have slightly different chemical shifts and will split each other (geminal coupling, ²J(H-H)). Each of these signals will be further split by the fluorine atom through three-bond (³J(H-F)) and four-bond (⁴J(H-F)) couplings.

-

-OH Proton: The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet and may not show coupling to adjacent protons unless the sample is very dry.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show three signals. The key feature will be the large C-F coupling constants.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (¹J(C-F), Hz) |

| -CH₂- | ~65 | Doublet | ~20-30 |

| =C(F)- | ~150 | Doublet | ~240-260 |

| =CH₂ | ~90 | Doublet | ~15-20 |

Causality Behind the Predictions:

-

-CH₂- Carbon: This carbon is attached to the electronegative oxygen, shifting its resonance downfield to the 50-65 ppm region typical for carbons in alcohols[1]. It will appear as a doublet due to two-bond coupling with the fluorine atom.

-

=C(F)- Carbon: This carbon is directly attached to the highly electronegative fluorine atom, which will cause a significant downfield shift to around 150 ppm. The direct one-bond C-F coupling is very large, typically in the range of 240-320 Hz, and will result in a prominent doublet.

-

=CH₂ Carbon: This terminal vinyl carbon will be shifted upfield relative to the fluorine-bearing carbon, appearing around 90 ppm. It will also be split into a doublet by the fluorine atom through a two-bond coupling.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. The spectrum of this compound is expected to show a single resonance.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| =C(F)- | -90 to -120 | Triplet of triplets (tt) |

Causality Behind the Predictions:

-

Chemical Shift: The chemical shift of vinylic fluorides can vary significantly depending on the other substituents on the double bond. A range of -90 to -120 ppm relative to CFCl₃ is a reasonable prediction for this environment.

-

Multiplicity: The fluorine signal will be split into a triplet by the two adjacent methylene protons (³J(F-H)) and further split into a triplet by the two geminal vinyl protons (³J(F-H) and ⁴J(F-H)).

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of the hydroxyl proton.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

To confirm the hydroxyl peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak should disappear or significantly diminish due to H-D exchange.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be accumulated to obtain a good signal-to-noise ratio.

-

An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-coupled ¹⁹F spectrum to observe the H-F couplings.

-

A proton-decoupled ¹⁹F spectrum can also be acquired to simplify the spectrum to a singlet, confirming the presence of a single fluorine environment.

-

-

2D NMR Experiments:

-

A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, helping to confirm the assignments.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments will show correlations between protons and the carbons they are directly attached to.

-

An HMBC (Heteronuclear Multiple Bond Correlation) experiment will reveal longer-range correlations between protons and carbons, which is crucial for assigning the quaternary carbon and confirming the overall structure.

-

Caption: NMR experimental workflow for structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-F bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Bond | Predicted Absorption (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3200-3600 | Strong, Broad |

| Alkene | =C-H stretch | 3050-3150 | Medium |

| Alkane | -C-H stretch | 2850-3000 | Medium |

| Alkene | C=C stretch | 1650-1680 | Medium |

| Alcohol | C-O stretch | 1000-1260 | Strong |

| Fluoroalkene | C-F stretch | 1000-1350 | Strong |

Causality Behind the Predictions:

-

O-H Stretch: The broad and strong absorption between 3200-3600 cm⁻¹ is a hallmark of the hydroxyl group and is due to hydrogen bonding.

-

C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (alkene), while those below 3000 cm⁻¹ are from the sp³ hybridized carbon of the methylene group.

-

C=C Stretch: The carbon-carbon double bond stretch for a vinyl fluoride is expected in the 1650-1680 cm⁻¹ region.

-

C-O and C-F Stretches: The C-O stretch of a primary alcohol gives a strong absorption in the 1000-1260 cm⁻¹ range. The C-F stretch also appears in this region (1000-1350 cm⁻¹), and it is likely that these two strong absorptions will overlap in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (NaCl or KBr).

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample between the plates and acquire the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion | Predicted Fragmentation Pathway |

| 76 | [C₃H₅FO]⁺˙ | Molecular Ion (M⁺˙) |

| 75 | [C₃H₄FO]⁺ | Loss of H˙ |

| 57 | [C₃H₄F]⁺ | Loss of H₂O followed by loss of H˙ |

| 47 | [CH₂FO]⁺ | α-cleavage (loss of C₂H₃˙) |

| 31 | [CH₂OH]⁺ | Cleavage of the C-C bond adjacent to the double bond |

Causality Behind the Predictions:

-

Molecular Ion: The molecular ion peak at m/z 76 is expected, corresponding to the molecular weight of the compound.

-

Loss of H₂O: Alcohols often undergo dehydration in the mass spectrometer, which would lead to a peak at m/z 58 (M-18). This fragment is a radical cation and may not be very stable.

-

α-Cleavage: A common fragmentation pathway for alcohols is the cleavage of the bond alpha to the oxygen atom. For this compound, this would involve the loss of a vinyl radical to form a resonance-stabilized [CH₂OH]⁺ ion at m/z 31, or the loss of a hydrogen atom from the methylene group to form a resonance-stabilized oxonium ion. A more likely α-cleavage would be the loss of the vinyl group to give the [CH₂FO]⁺ fragment at m/z 47.

-

Allylic Cleavage: The bond between the methylene group and the vinyl group is allylic and prone to cleavage. This could lead to the formation of a [C₃H₄F]⁺ cation at m/z 57 after the initial loss of water.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a standard method that will induce fragmentation and provide a characteristic fingerprint spectrum.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum is a plot of relative abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure.

Caption: General workflow for mass spectrometry analysis.

Conclusion

References

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Chemistry LibreTexts. IR Spectrum and Characteristic Absorption Bands. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of California, Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

Sources

A Technical Guide to 2-Fluoro-2-propen-1-ol: A Versatile Fluorinated Building Block for Modern Drug Discovery

Foreword: The Strategic Role of Fluorine in Synthesis

Welcome to this in-depth guide on 2-Fluoro-2-propen-1-ol (also known as 2-fluoroallyl alcohol). In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy to modulate a compound's physicochemical properties. The presence of fluorine can significantly enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2][3] This guide is designed for researchers, synthetic chemists, and drug development professionals who seek to leverage the unique reactivity of fluorinated synthons.

This compound is a particularly interesting building block as it combines two highly valuable functional motifs: a reactive allyl alcohol and a vinyl fluoride. This dual functionality offers a rich platform for diverse chemical transformations. This document provides a comprehensive overview of its known and predicted properties, practical handling protocols, and its potential applications, grounded in the principles of modern synthetic chemistry.

Section 1: Core Molecular Profile and Physicochemical Properties

Understanding the fundamental physical and chemical characteristics of a reagent is paramount for its effective use in synthesis. While extensive experimental data for this compound is not widely published, we can consolidate computed data and draw expert inferences from structurally related compounds.

Structural and General Data

The molecule features a three-carbon backbone with a hydroxyl group on C1, and a double bond and a fluorine atom on C2. This structure, C₃H₅FO, provides two key reactive centers: the nucleophilic/basic hydroxyl group and the electrophilic/dienophilic double bond, whose reactivity is electronically modulated by the geminal fluorine atom.[4][5]

| Property | Value / Description | Source |

| IUPAC Name | 2-fluoroprop-2-en-1-ol | [4] |

| CAS Number | 5675-31-0 | [4] |

| Molecular Formula | C₃H₅FO | [4] |

| Molecular Weight | 76.07 g/mol | [4] |

| Appearance | Expected to be a liquid at STP | Inferred |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 (Oxygen and Fluorine) | [4] |

| Rotatable Bond Count | 1 | [4] |

| Topological Polar Surface Area | 20.2 Ų | [4] |

| Computed LogP (XLogP3) | 0.1 | [4] |

Expert Insight: The low calculated LogP suggests good aqueous solubility for a molecule of its size, a desirable trait in many biological and process chemistry contexts. The presence of both hydrogen bond donor (-OH) and acceptor sites (O, F) implies that it will engage in complex solvent interactions.

Predicted Physical Properties

-

Boiling Point: While no experimental value is readily available, it is expected to be lower than its non-fluorinated analog, 2-propen-1-ol (allyl alcohol, b.p. 97 °C), due to the reduced intermolecular hydrogen bonding caused by the electron-withdrawing fluorine atom, yet potentially higher than non-hydroxylated analogs like 2-fluoropropene.

-

Density: Expected to be greater than 1.0 g/cm³, a common characteristic of organofluorine compounds. For comparison, the density of 2-fluoroethanol is approximately 1.1 g/cm³.[6]

-

Solubility: Predicted to be miscible with water and soluble in common polar organic solvents such as ethanol, ether, and acetone, similar to other small-chain alcohols.[6]

Section 2: Reactivity and Chemical Behavior

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The interplay between the allyl alcohol and the vinyl fluoride moieties provides a versatile platform for constructing more complex molecular architectures.

The Dual-Reactivity Paradigm

The molecule can undergo reactions at either the hydroxyl group or the carbon-carbon double bond. The choice of reagents and reaction conditions dictates the outcome, allowing for selective transformations.[5]

Caption: Dual reactivity pathways of this compound.

Causality Insight: The electron-withdrawing nature of the fluorine atom has a profound effect. It polarizes the C=C bond, making C3 more susceptible to nucleophilic attack in certain mechanisms and influencing the regioselectivity of addition reactions. Furthermore, it increases the acidity of the hydroxyl proton compared to non-fluorinated allyl alcohol, which can affect its reactivity in base-mediated reactions.[7]

Section 3: Predicted Spectral Analysis for Characterization

For any researcher synthesizing or utilizing this compound, unambiguous characterization is critical. Below is a predicted analysis of the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. The key feature will be the observation of couplings between protons and the fluorine-19 nucleus (JHF).

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings (J, Hz) |

| ¹H NMR | |||

| -CH₂ OH | ~4.2 | Doublet of doublets (dd) | ²JHH (geminal, if diastereotopic), ³JHF (~2-5 Hz) |

| =CH₂ | ~5.0 - 5.5 (2 distinct signals) | Doublet of doublets (dd) each | ²JHH (geminal, ~2-4 Hz), ²JHF (geminal, ~15-30 Hz), ³JHF (trans, ~5-10 Hz) |

| -OH | Variable (depends on conc./solvent) | Singlet (s) or Triplet (t) | May show coupling to CH₂ protons |

| ¹³C NMR | |||

| C H₂OH | ~65 | Doublet (d) | ²JCF (~20-30 Hz) |

| =C (F)- | ~150 | Doublet (d) | ¹JCF (large, ~240-260 Hz) |

| =C H₂ | ~110 | Doublet (d) | ²JCF (~5-15 Hz) |

| ¹⁹F NMR | ~ -90 to -110 (vs. CFCl₃) | Multiplet | Coupling to all vinyl and allylic protons |

Expert Rationale: The predictions are based on known spectral data for similar structures like 2-fluoropropene and allyl alcohol.[8][9] The large one-bond C-F coupling (¹JCF) is a definitive indicator of the fluorine's position. The geminal H-F coupling (²JHF) on the =CH₂ group will also be a key diagnostic feature in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3600 (broad) | O-H stretch | Alcohol |

| 3000 - 3100 (medium) | =C-H stretch | Alkene |

| 2850 - 2960 (medium) | C-H stretch | Alkane (sp³) |

| 1650 - 1680 (medium) | C=C stretch | Alkene |

| 1050 - 1250 (strong) | C-F stretch | Vinyl Fluoride |

| 1000 - 1150 (strong) | C-O stretch | Primary Alcohol |

Section 4: Synthetic Strategy and Experimental Protocol

A specific, peer-reviewed synthesis for this compound is not prominently available. However, a robust synthetic route can be proposed based on established transformations in organofluorine chemistry. A logical approach involves the dehydrofluorination of a suitable polyfluorinated propanol precursor.

Proposed Synthetic Workflow

A plausible two-step synthesis starting from the commercially available 1,3-difluoro-2-propanol.

Caption: Proposed multi-step synthesis of this compound.

Generalized Protocol for Deoxyfluorination (Alternative Approach)

This protocol outlines a general method for converting an alcohol to a fluoride, which could be adapted to fluorinate a suitable precursor. This method uses a deoxyfluorinating agent like diethylaminosulfur trifluoride (DAST).

Disclaimer: This is a generalized protocol and must be adapted and optimized. All work should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Objective: To replace a hydroxyl group with fluorine in a precursor molecule.

Materials:

-

Precursor alcohol (e.g., 2-chloro-2-propen-1-ol)

-

Diethylaminosulfur trifluoride (DAST) or similar reagent (e.g., Deoxo-Fluor®)

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

-

Inert Atmosphere: Assemble the glassware and flame-dry under a stream of nitrogen. Allow to cool to room temperature.

-

Reagent Preparation: Dissolve the precursor alcohol (1.0 eq) in anhydrous DCM in the round-bottom flask. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slow Addition: Slowly add DAST (1.1 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes. Causality: Slow addition at low temperature is crucial to control the exothermic reaction and minimize side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding it to a stirred, ice-cold saturated solution of NaHCO₃. Safety Insight: Quenching is highly exothermic and releases gas. Perform this step slowly in a fume hood behind a blast shield.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure fluorinated product.

Section 5: Applications in Medicinal Chemistry and Synthesis

The primary value of this compound is as a versatile building block for introducing the 2-fluoroallyl moiety into target molecules.

-

Bioisosteric Replacement: The fluoroallyl group can serve as a bioisostere for other chemical groups, potentially improving metabolic stability by blocking sites of oxidation.[3]

-

Scaffold for Drug Candidates: The molecule can be used to synthesize fluorinated analogs of known bioactive compounds. The hydroxyl group provides a handle for conjugation to a parent molecule, while the double bond can be used for further functionalization, such as in cross-coupling reactions or Michael additions.

-

Precursor to Fluorinated Pharmaceuticals: Fluorinated alcohols are key intermediates in the synthesis of various pharmaceuticals, including anesthetics and enzyme inhibitors.[10] this compound is a logical precursor for a new generation of such compounds.

Section 6: Safety, Handling, and Disposal

Trustworthiness through Safety: A robust protocol is a safe protocol. Handling fluorinated organic compounds requires strict adherence to safety procedures.

Hazard Assessment

Based on GHS classifications for this compound and its close analogs, this compound should be treated as a hazardous substance.[4]

-

Flammability: Highly flammable liquid and vapor.[4][11] Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[11]

-

Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin.[4] Analogs like 2-fluoroethanol are known to be highly toxic.[6][12]

-

Irritation: Causes skin and serious eye irritation.[4]

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle inside a certified chemical fume hood.[11][12]

-

PPE: Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and tightly fitting safety goggles.[11][12]

-

Inert Atmosphere: For reactions, handling under an inert atmosphere (Nitrogen or Argon) is recommended to prevent peroxide formation and reaction with atmospheric moisture.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources and incompatible materials (e.g., strong oxidizing agents, acids).[11][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow to enter drains.[11]

References

-

This compound. PubChem, National Institutes of Health. [Link]

-

Fluoroalcohol. Wikipedia. [Link]

-

How 2-propen-1-ol reacts with different reagents in chemical synthesis. (2025, June 25). SLT. [Link]

-

Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. (2020, September 5). YouTube. [Link]

-

2-Fluoroethanol. Wikipedia. [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

2-Propen-1-ol. NIST WebBook. [Link]

-

The 1H NMR spectrum of 2-propen-1-ol is shown here. Pearson. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). PubMed Central. [Link]

-

Chemical Properties of 2-Propen-1-ol (CAS 107-18-6). Cheméo. [Link]

- Method for industrially producing (s)-1,1,1-trifluoro-2-propanol.

-

Fluorotelomer alcohol. Wikipedia. [Link]

-

Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. PubMed. [Link]

-

Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022). PubMed Central. [Link]

-

Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. PubMed Central. [Link]

-

Alcohol Reactivity. MSU Chemistry. [Link]

-

¹H NMR-spectrum of 2,3,3-triode propene-2-ol-1. ResearchGate. [Link]

-

2-Propen-1-ol. NIST WebBook. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C3H5FO | CID 79757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sltchemicals.com [sltchemicals.com]

- 6. 2-Fluoroethanol - Wikipedia [en.wikipedia.org]

- 7. Alcohol Reactivity [www2.chemistry.msu.edu]

- 8. 2-FLUOROPROPENE(1184-60-7) 1H NMR spectrum [chemicalbook.com]

- 9. The 1H NMR spectrum of 2-propen-1-ol is shown here. Indicate the ... | Study Prep in Pearson+ [pearson.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

Navigating the Nuances of 2-Fluoro-2-propen-1-ol: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug development, fluorinated building blocks are of paramount importance. Among these, 2-Fluoro-2-propen-1-ol, a unique allylic alcohol, presents both significant opportunities and distinct challenges. Its utility in introducing the fluoro-vinyl moiety into larger molecules is invaluable, yet its inherent reactivity demands a sophisticated understanding of its stability and handling requirements. This guide, compiled from a senior application scientist's perspective, provides an in-depth exploration of the critical factors governing the stability and optimal storage of this compound, ensuring its integrity for successful research and development outcomes.

The Chemical Profile of a Reactive Intermediate

This compound (C₃H₅FO) is a flammable and toxic liquid characterized by the presence of a vinyl fluoride group and a primary alcohol.[1] This combination of functional groups dictates its chemical behavior, making it susceptible to various degradation pathways. The electron-withdrawing nature of the fluorine atom influences the reactivity of the double bond, while the hydroxyl group can participate in oxidation and esterification reactions. Understanding this delicate interplay is fundamental to preserving the compound's purity.

Unraveling Stability: Potential Degradation Pathways

While specific, long-term stability studies on this compound are not extensively published, an understanding of the reactivity of analogous fluorinated and allylic compounds allows for the prediction of likely degradation pathways. Researchers must be vigilant for signs of these reactions to ensure the quality of their starting material.

Polymerization: The Ever-Present Threat

Similar to other allyl monomers, this compound has the potential to undergo free-radical polymerization.[2][3] The double bond can be activated by heat, light, or the presence of radical initiators, leading to the formation of oligomers and polymers. This process is often autocatalytic and can result in a significant decrease in purity, presenting as increased viscosity or the formation of solid precipitates.

Oxidation

The primary alcohol group is susceptible to oxidation, which can lead to the formation of 2-fluoro-2-propenal and subsequently 2-fluoro-2-propenoic acid. This process can be initiated by atmospheric oxygen, especially in the presence of metal catalysts or light. The formation of these acidic impurities can, in turn, catalyze further degradation.

Hydrolysis and Elimination

Under certain conditions, particularly in the presence of strong acids or bases, fluorinated alcohols can undergo hydrolysis or elimination reactions. While generally stable, the potential for the elimination of hydrogen fluoride (HF) to form a more complex mixture of byproducts should be considered, especially under harsh temperature or pH conditions.

The following diagram illustrates the potential degradation pathways of this compound:

Caption: Potential degradation pathways of this compound.

Best Practices for Storage and Handling

To mitigate the risks of degradation and ensure the long-term stability of this compound, a stringent set of storage and handling protocols must be implemented. These recommendations are synthesized from safety data sheets of the compound and its analogs, as well as established best practices for reactive chemicals.

Optimal Storage Conditions

The following table summarizes the recommended storage conditions for this compound:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, refrigerated environment (2-8 °C). | Reduces the rate of potential degradation reactions, including polymerization and oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen, thereby inhibiting oxidation. |

| Light | Store in an amber or opaque container. | Protects the compound from light-induced degradation and polymerization. |

| Container | Use tightly sealed containers made of compatible materials. | Prevents contamination from moisture and air, and avoids reactions with the container itself. |

| Location | Store in a well-ventilated, designated flammable liquids storage cabinet. | Ensures proper ventilation in case of vapor release and provides secondary containment. |

Material Compatibility

Choosing the right container material is crucial to prevent leaching of impurities and catalytic degradation. The following table provides a general guideline for material compatibility. It is always recommended to perform specific compatibility tests for long-term storage.

| Material | Compatibility | Notes |

| Glass (Borosilicate) | Excellent | Inert and non-reactive. Amber glass is preferred to protect from light. |

| Polytetrafluoroethylene (PTFE) | Excellent | Highly inert and resistant to a wide range of chemicals. |

| High-Density Polyethylene (HDPE) | Good | Generally suitable for short-term storage. Long-term compatibility should be verified. |

| Stainless Steel | Good | Passivated stainless steel is generally compatible. Avoid reactive metals. |

| Aluminum | Poor | Not recommended due to potential reactivity. |

| Other Plastics (e.g., PVC, Polycarbonate) | Variable | Compatibility should be tested before use. |

Handling Procedures

Due to its flammable and toxic nature, all handling of this compound should be conducted in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat, is mandatory.[4] Use non-sparking tools and avoid sources of ignition.[5]

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for critical applications, it is advisable to perform periodic purity checks. The following outlines a general workflow for assessing the stability of the compound.

Caption: Workflow for the analytical assessment of this compound stability.

Step-by-Step Purity Assessment by Gas Chromatography (GC)

-

Instrument Preparation:

-

Use a GC system equipped with a Flame Ionization Detector (FID).

-

Select a suitable capillary column (e.g., a mid-polarity column like DB-624 or equivalent).

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a high-purity solvent (e.g., acetonitrile or dichloromethane) at a concentration of approximately 1 mg/mL.

-

-

GC Method:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

-

Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample.

-

Analyze the resulting chromatogram for the area percentage of the main peak, which corresponds to the purity of the compound.

-

The presence of new peaks may indicate degradation products.

-

Conclusion: A Proactive Approach to a Reactive Reagent

This compound is a valuable reagent with the potential to accelerate innovation in drug discovery and materials science. However, its utility is directly linked to its purity and stability. By understanding its inherent reactivity, implementing rigorous storage and handling protocols, and performing regular analytical assessments, researchers can ensure the integrity of this critical building block. A proactive and informed approach to the management of this compound is not merely a matter of good laboratory practice; it is a prerequisite for reproducible and reliable scientific outcomes.

References

-

American Chemical Society. (1999, January 28). Bulk Free Radical Copolymerization of Allylic Alcohol with Acrylate and Styrene Comonomers. ACS Publications. Retrieved from [Link]

-

PubMed. Biodegradation of fluorinated alkyl substances. Retrieved from [Link]

-

PubChem. This compound. National Institutes of Health. Retrieved from [Link]

-

Ferreira, S. Z., da Silva, J. B., Waquil, S. S., & Correia, R. F. STABILITY STUDY OF 2-[ F]FLUORO-2-DEOXY-D-GLUCOSE ( FDG) STORED AT ROOM TEMPERATURE BY PHYSICOCHEMICAL AND MICROBIOLOGICAL ASSAY. Retrieved from [Link]

-

Ellis, D. A., Martin, J. W., De Silva, A. O., Mabury, S. A., Hurley, M. D., Sulbaek Andersen, M. P., & Wallington, T. J. (2004). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. Environmental Science & Technology, 38(12), 3316–3321. [Link]

-

Pakistan Journal of Scientific and Industrial Research. HOMOPOLYMERIZATION OF ALLYL ALCOHOL AND PREPARATION OF COMPLEX. Retrieved from [Link]

-

ResearchGate. (2007). Radical polymerization of allyl alcohol and allyl acetate. Retrieved from [Link]

-

Baylor University. Appendix I: Chemical Compatibility and Container Information. Environmental Health & Safety. Retrieved from [Link]

-

ResearchGate. (2002). Degradation and Transformation of Organic Fluorine Compounds. Retrieved from [Link]

- Brittain, H. G. (Ed.). (2008). STABILITY: PHYSICAL AND CHEMICAL. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 34, pp. 313-348). Academic Press.

-

NIST. 2-Propen-1-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

CP Lab Safety. Chemical Compatibility by Container Resin. Retrieved from [Link]

-

Brieflands. (2014). Synthesis, Quality Control and Stability Studies of 2-[18F]Fluoro-2-Deoxy-D-Glucose(18F-FDG) at Different Conditions of Temperature by Physicochemical and Microbiological Assays. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Fluoro-2-propen-1-ol: From Discovery to Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-2-propen-1-ol, a fluorinated allylic alcohol that has emerged as a valuable building block in medicinal chemistry and organic synthesis. While the precise historical details of its initial discovery and first synthesis are not prominently documented in readily accessible literature, this guide pieces together the foundational principles of its synthesis based on the pioneering work in organofluorine chemistry. We will explore the key synthetic strategies, the mechanistic rationale behind these methods, and the critical role this molecule plays in the development of novel therapeutics. This document is intended to serve as a key resource for researchers and professionals in the field, offering both historical context and practical insights into the synthesis and application of this important fluorinated building block.

Introduction: The Significance of Fluorine in Modern Drug Discovery